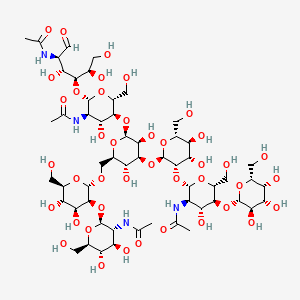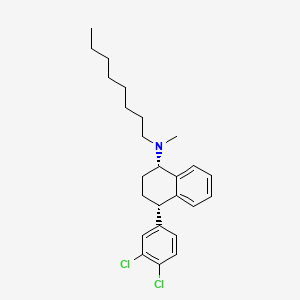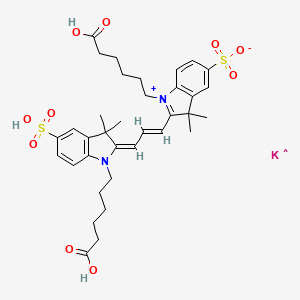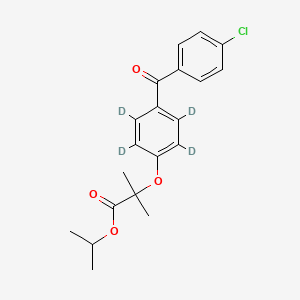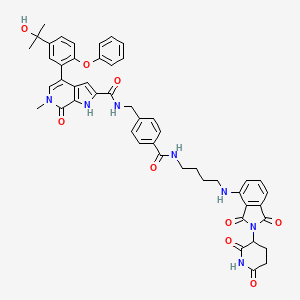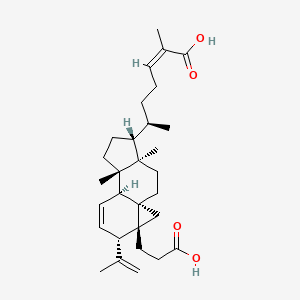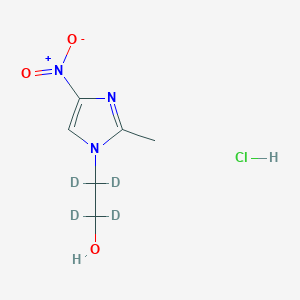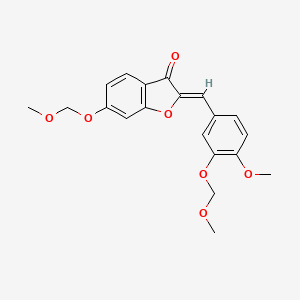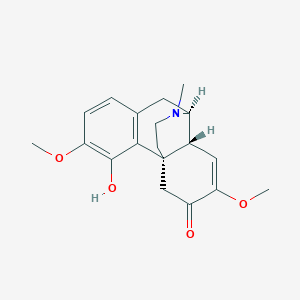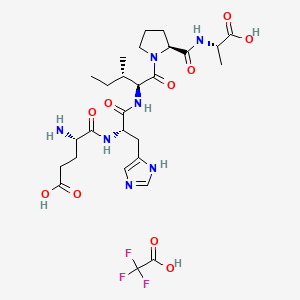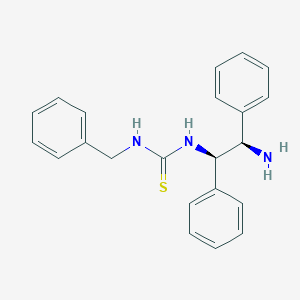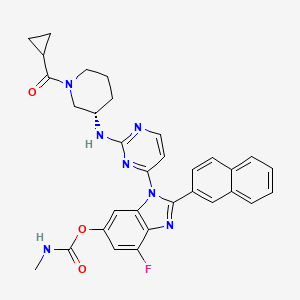
NerveGreen C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NerveGreen C3 is a cationic styrene-based fluorescent dye. It is primarily used to track synaptic activity at neuromuscular junctions or synapses. This compound is highly valued in neuroscience research for its ability to visualize and monitor synaptic vesicle dynamics .
Vorbereitungsmethoden
The synthesis of NerveGreen C3 involves the incorporation of styrene units into a cationic framework. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
NerveGreen C3, being a styrene-based dye, can undergo various chemical reactions typical of styrene derivatives. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Polymerization: Under certain conditions, the styrene units can polymerize, although this is not typically desired for its application as a dye.
Common reagents used in these reactions include oxidizing agents, electrophiles, and polymerization initiators. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NerveGreen C3 has a wide range of applications in scientific research:
Neuroscience: It is extensively used to track synaptic activity, providing insights into neurotransmission and synaptic plasticity.
Cell Biology: The dye is used to label and visualize cellular structures, aiding in the study of cell morphology and dynamics.
Medicine: this compound can be used in diagnostic imaging to monitor neural activity and detect abnormalities.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications .
Wirkmechanismus
NerveGreen C3 exerts its effects by binding to synaptic vesicles and emitting fluorescence upon excitation. The cationic nature of the dye allows it to interact with negatively charged components of the synaptic vesicles. Upon binding, the dye undergoes a conformational change that results in fluorescence emission, which can be detected and monitored using fluorescence microscopy .
Vergleich Mit ähnlichen Verbindungen
NerveGreen C3 is unique due to its high affinity for synaptic vesicles and its ability to provide real-time visualization of synaptic activity. Similar compounds include:
FM Dyes: These are also styrene-based dyes used for tracking synaptic vesicles but may differ in their excitation and emission wavelengths.
SynaptoGreen: Another fluorescent dye used for imaging synaptic vesicle recycling, similar in function to this compound but with different chemical properties
This compound stands out due to its specific excitation and emission wavelengths, which provide distinct advantages in certain experimental setups.
Eigenschaften
Molekularformel |
C25H39Br2N3 |
|---|---|
Molekulargewicht |
541.4 g/mol |
IUPAC-Name |
3-[4-[(E)-2-[4-(dipropylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C25H39N3.2BrH/c1-6-17-27(18-7-2)25-13-11-23(12-14-25)9-10-24-15-20-26(21-16-24)19-8-22-28(3,4)5;;/h9-16,20-21H,6-8,17-19,22H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NERAMHAXFDMMRC-UHFFFAOYSA-L |
Isomerische SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
